4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
Description
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Properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-4-33-21-13-12-17(15-22(21)32-3)24-27-25(34-29-24)23-19-10-5-6-11-20(19)26(31)30(28-23)18-9-7-8-16(2)14-18/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCUUDGMFCTZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC(=C5)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes an oxadiazole ring and a phthalazinone moiety, which may contribute to its diverse biological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring is known for its role in modulating enzyme activity, while the phthalazinone core may influence receptor interactions. These interactions can lead to alterations in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. The structural modifications in this compound may enhance its efficacy against various pathogens, including bacteria and fungi.
2. Anticancer Properties
The compound's mechanism suggests potential anticancer effects. It may inhibit key enzymes involved in cancer cell metabolism or interfere with signaling pathways that promote tumor growth .
3. Antiplasmodial Activity
Recent investigations highlight the compound's potential against Plasmodium falciparum, the causative agent of malaria. The structure–activity relationship (SAR) studies indicate that specific substitutions on the oxadiazole ring can enhance antiplasmodial potency, making it a candidate for further development as an antimalarial agent .
Structure–Activity Relationship (SAR)
The effectiveness of this compound can be influenced by various structural modifications. For instance:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Enhances solubility and bioavailability |
| Methoxy group | Improves interaction with biological targets |
| Methyl group | Modulates lipophilicity, affecting cellular uptake |
These modifications can significantly impact the compound's pharmacokinetic properties and overall biological efficacy.
Case Studies
A study published in Medicinal Chemistry explored the antiplasmodial activity of several oxadiazole derivatives, including those structurally related to our compound. The most active derivatives exhibited IC50 values in the low micromolar range against P. falciparum, demonstrating the importance of specific substitutions in enhancing biological activity .
Another investigation focused on the anticancer properties of similar compounds, revealing that modifications at the 4-position of the oxadiazole ring led to increased cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
